Z-GLY-PHE-OH

Descripción

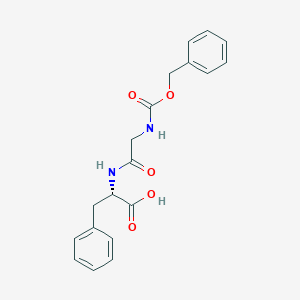

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c22-17(12-20-19(25)26-13-15-9-5-2-6-10-15)21-16(18(23)24)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGYJBNDDWLTQR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233120 | |

| Record name | N-[(Phenylmethoxy)carbonyl]glycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170-76-9 | |

| Record name | N-[(Phenylmethoxy)carbonyl]glycyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1170-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]glycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]glycyl]-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Z-GLY-PHE-OH: Properties, Structure, and Applications

This guide provides a comprehensive technical overview of N-Carbobenzoxy-glycyl-L-phenylalanine (Z-GLY-PHE-OH), a pivotal dipeptide intermediate in the fields of medicinal chemistry, biochemistry, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into its chemical properties, structure, synthesis, and diverse applications.

Introduction: The Strategic Importance of this compound in Peptide Chemistry

This compound is a protected dipeptide composed of glycine and L-phenylalanine, with the N-terminus of glycine shielded by a benzyloxycarbonyl (Z) group. This strategic protection is fundamental to its utility, as it allows for the controlled, stepwise elongation of peptide chains, a cornerstone of modern peptide synthesis. The presence of the phenylalanine residue imparts specific biochemical properties, making this compound a valuable tool for creating targeted therapeutics and for studying enzyme kinetics and protein interactions.[1][2] Its applications span from the development of novel cancer therapies and neuroprotective agents to its use in sophisticated biochemical assays.[1][2]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective application in research and development.

Core Chemical Data

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₀N₂O₅ | |

| Molecular Weight | 356.38 g/mol | |

| CAS Number | 1170-76-9 | |

| Appearance | White crystalline powder | Generic Material Safety Data Sheets |

| Solubility | Soluble in organic solvents like DMSO and DMF | Generic Material Safety Data Sheets |

| Storage | Store at 0-8°C in a dry, well-ventilated place | Generic Material Safety Data Sheets |

Structural Elucidation

The precise three-dimensional arrangement of atoms in this compound dictates its reactivity and biological interactions.

2D and 3D Molecular Structures

The 2D structure of this compound clearly illustrates the connectivity of the glycine and phenylalanine residues, the peptide bond, and the N-terminal benzyloxycarbonyl protecting group. The 3D conformer provides insight into the spatial arrangement of the molecule, which is crucial for understanding its interaction with enzyme active sites and receptors.

2D Structure:

Source: PubChem CID 6998938

3D Conformer:

Source: PubChem CID 6998938

Synthesis and Purification: A Methodological Deep Dive

The synthesis of this compound is a classic example of solution-phase peptide synthesis, a foundational technique in organic chemistry.

Synthetic Workflow Overview

The synthesis involves the formation of a peptide bond between the carboxyl group of N-benzyloxycarbonyl-glycine (Z-Gly-OH) and the amino group of L-phenylalanine. To ensure the desired coupling and prevent unwanted side reactions, the carboxyl group of L-phenylalanine is often protected as an ester (e.g., methyl or ethyl ester) during the coupling reaction, followed by a deprotection step.

Caption: Solution-phase synthesis workflow for this compound.

Detailed Experimental Protocol: Solution-Phase Synthesis

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

-

N-benzyloxycarbonyl-glycine (Z-Gly-OH)

-

L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

Procedure:

-

Preparation of L-phenylalanine methyl ester (free base):

-

Suspend L-phenylalanine methyl ester hydrochloride in DCM.

-

Add one equivalent of a tertiary amine (e.g., TEA or DIPEA) and stir for 30 minutes at room temperature. The resulting solution contains the free amine and is used directly in the next step.

-

-

Coupling Reaction:

-

In a separate flask, dissolve Z-Gly-OH and HOBt (1.1 equivalents) in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C.

-

To this mixture, add the freshly prepared L-phenylalanine methyl ester solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification of the Protected Dipeptide:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Gly-Phe-OMe.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the purified Z-Gly-Phe-OMe in a mixture of methanol and water.

-

Add a slight excess of LiOH or NaOH and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to yield this compound.

-

-

Final Purification:

-

The final product can be further purified by recrystallization to obtain a high-purity white solid.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenylalanine and benzyloxycarbonyl groups, the α-protons of both amino acid residues, the β-protons of phenylalanine, and the methylene protons of the glycine and benzyloxycarbonyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the peptide bond and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the amino acid side chains and the protecting group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique for analyzing such non-volatile compounds. The expected [M+H]⁺ ion would be at m/z 357.14.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA). A pure sample should exhibit a single, sharp peak. Purity is often determined to be ≥95% for research applications.[3]

Key Applications in Research and Development

This compound's unique structure and chemical properties make it a versatile tool in various scientific disciplines.

Building Block in Peptide Synthesis

The primary application of this compound is as a fundamental building block in the synthesis of more complex peptides.[1][2] Its pre-formed dipeptide structure can be efficiently incorporated into longer peptide sequences using both solution-phase and solid-phase peptide synthesis (SPPS) techniques. This is particularly advantageous in the synthesis of bioactive peptides for therapeutic purposes.

Caption: Incorporation of this compound in Solid-Phase Peptide Synthesis.

Substrate for Enzyme Kinetics Studies

This compound serves as a well-established substrate for the enzyme Carboxypeptidase A . This zinc-containing metalloprotease specifically cleaves the C-terminal amino acid from a peptide chain, with a preference for residues bearing aromatic or bulky aliphatic side chains, such as phenylalanine. The hydrolysis of the peptide bond between glycine and phenylalanine by Carboxypeptidase A can be monitored spectrophotometrically or by HPLC to study the enzyme's kinetic parameters (Kₘ and kcat) and to screen for potential inhibitors.

Enzymatic Cleavage Reaction:

This compound + H₂O --(Carboxypeptidase A)--> Z-Glycine + L-Phenylalanine

Role in Drug Development

The dipeptide motif of glycine and phenylalanine is found in various biologically active peptides. Consequently, this compound is a valuable precursor in the synthesis of peptide-based drugs. Its applications in drug development are diverse and include:

-

Targeted Cancer Therapy: Peptides containing the Gly-Phe sequence can be designed to target specific receptors overexpressed on cancer cells, enabling the targeted delivery of cytotoxic agents.

-

Neuroprotective Agents: Research is exploring the potential of peptides derived from this compound in the development of treatments for neurodegenerative diseases.[1]

Conclusion

This compound is more than a simple dipeptide; it is a strategically designed molecular tool that empowers chemists and biochemists to construct complex peptides with high precision. Its well-defined chemical properties, coupled with its utility as a synthetic building block and a biochemical probe, ensure its continued importance in the advancement of peptide science and the development of novel therapeutics. The methodologies and applications outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their scientific endeavors.

References

Sources

The Multifaceted Role of Z-Gly-Phe-OH in Modern Peptide Synthesis: An In-depth Technical Guide

This guide provides an in-depth exploration of N-α-Benzyloxycarbonyl-Glycyl-L-Phenylalanine (Z-Gly-Phe-OH), a cornerstone dipeptide in the field of peptide chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the critical functions of this compound, not merely as a synthetic intermediate but as a vital tool for enzymatic studies and quality control in peptide synthesis. We will delve into its application as a model substrate for proteolytic enzymes, its utility as a protected building block in solution-phase synthesis, and its instrumental role in the investigation of racemization during peptide bond formation.

Introduction: Physicochemical Properties and Structural Significance

This compound is a dipeptide derivative where the N-terminus of the glycine residue is protected by a benzyloxycarbonyl (Z or Cbz) group.[1] This protecting group is of paramount importance as it prevents unwanted reactions at the N-terminus during peptide coupling, yet it can be selectively removed under specific conditions, such as catalytic hydrogenation. The phenylalanine residue possesses a free carboxyl group, enabling it to react with the amino group of another amino acid or peptide.

The presence of the aromatic rings from both the Z-group and the phenylalanine side chain imparts a significant hydrophobic character to the molecule. This, along with its well-defined structure, makes it an excellent substrate for certain proteases and a useful building block in synthetic strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀N₂O₅ | |

| Molecular Weight | 356.4 g/mol | |

| Appearance | White to off-white crystalline powder | Generic Material Safety Data Sheet |

| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water | Generic Material Safety Data Sheet |

This compound as a Model Enzyme Substrate

A primary application of this compound is as a model substrate for various proteolytic enzymes, most notably carboxypeptidases. Carboxypeptidase A, a pancreatic exopeptidase, preferentially cleaves peptide bonds at the C-terminus of residues with aromatic or bulky aliphatic side chains, making this compound an ideal candidate for studying its activity.

Mechanism of Enzymatic Cleavage by Carboxypeptidase A

Carboxypeptidase A is a metalloenzyme containing a zinc ion (Zn²⁺) at its active site, which is crucial for catalysis. The enzymatic hydrolysis of this compound by carboxypeptidase A proceeds via a general acid-base mechanism. The carbonyl oxygen of the scissile peptide bond in this compound coordinates to the Zn²⁺ ion, increasing the electrophilicity of the carbonyl carbon. A nearby glutamate residue (Glu-270) acts as a general base, activating a water molecule to attack the polarized carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which is stabilized by the Zn²⁺ ion and other active site residues. The intermediate then collapses, with the newly formed amino group of phenylalanine being protonated by the now protonated glutamate residue, leading to the cleavage of the peptide bond and the release of L-phenylalanine and Z-glycine.

Caption: Solution-phase synthesis workflow using this compound.

Experimental Protocol: Synthesis of Z-Gly-Phe-Ala-OMe

This protocol outlines the coupling of this compound with L-Alanine methyl ester (H-Ala-OMe) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

-

This compound

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous HCl solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of H-Ala-OMe free base:

-

Dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM.

-

Add DIPEA (1.1 equivalents) and stir the solution at room temperature for 20 minutes. This solution containing the free amino acid ester is used directly in the next step.

-

-

Activation and Coupling:

-

In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Add the freshly prepared H-Ala-OMe solution from step 1 to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the DCU precipitate and wash it with DCM.

-

Combine the filtrates and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude Z-Gly-Phe-Ala-OMe can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by silica gel column chromatography.

-

This compound in the Study of Racemization

A significant challenge in peptide synthesis is the potential for racemization of the activated amino acid residue during the coupling step. Racemization leads to the formation of diastereomeric peptides, which can be difficult to separate and can have different biological activities. This compound is often used in model systems to evaluate the extent of racemization under various coupling conditions.

Mechanism of Racemization: Oxazolone Formation

The primary mechanism for racemization of N-acyl amino acids during peptide synthesis involves the formation of a 5(4H)-oxazolone intermediate. [2][3][4]The activating agent reacts with the carboxyl group of the N-protected amino acid (or peptide) to form a highly reactive intermediate. The carbonyl oxygen of the N-acyl group can then attack the activated carboxyl carbon, leading to the formation of a planar, achiral oxazolone ring. The α-proton of the amino acid residue becomes acidic and can be abstracted by a base, leading to the loss of stereochemical integrity at the α-carbon. Subsequent nucleophilic attack on the oxazolone by the incoming amine can occur from either face of the planar ring, resulting in a mixture of L- and D-isomers in the newly formed peptide.

Caption: Mechanism of racemization via oxazolone formation.

Experimental Workflow: Quantifying Racemization using this compound

To quantify the degree of racemization, a model tripeptide, such as Z-Gly-Phe-Val-OMe, can be synthesized. [5]The phenylalanine residue is susceptible to racemization upon activation. The resulting product mixture will contain the desired L-L diastereomer (Z-Gly-L-Phe-L-Val-OMe) and the undesired D-L diastereomer (Z-Gly-D-Phe-L-Val-OMe). These diastereomers can be separated and quantified using High-Performance Liquid Chromatography (HPLC).

Workflow:

-

Synthesis of Z-Gly-Phe-Val-OMe:

-

Couple this compound with L-Valine methyl ester (H-Val-OMe) using the coupling conditions to be evaluated (e.g., different coupling reagents, bases, solvents, temperatures).

-

Follow a similar procedure to the one described in section 3.2.

-

-

HPLC Analysis:

-

Develop an HPLC method capable of separating the two diastereomers. A reversed-phase C18 column is often suitable.

-

Prepare a standard solution of the crude reaction mixture.

-

Inject the sample onto the HPLC system and record the chromatogram.

-

The two diastereomers should appear as distinct peaks with different retention times.

-

-

Quantification:

-

Integrate the peak areas of the L-L and D-L diastereomers.

-

The percentage of racemization can be calculated as: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100

-

Table 2: Example HPLC Parameters for Diastereomer Separation

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA |

| Gradient | e.g., 30-70% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Column Temperature | 25°C |

Note: The exact gradient and conditions may need to be optimized for baseline separation of the specific diastereomers.

Conclusion

This compound is a remarkably versatile reagent in peptide chemistry. Its utility extends far beyond that of a simple protected dipeptide. For the medicinal chemist and drug development professional, it serves as a reliable building block for constructing complex peptide sequences. For the biochemist and enzymologist, it is an indispensable tool for probing the kinetics and mechanisms of proteolytic enzymes. Furthermore, for the synthetic chemist, it provides a standardized system for the critical evaluation of coupling methods to minimize the deleterious effects of racemization. A thorough understanding of the properties and applications of this compound, as outlined in this guide, is essential for any scientist working in the field of peptide research and development.

References

-

Epimerisation in Peptide Synthesis. Molecules. 2021. Available from: [Link]

-

Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. 2024. Available from: [Link]

-

Peptide racemization mechanism. A kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. 1970. Available from: [Link]

-

Comparison of the Yield and Racemization of Z-Gly-Phe-Val-OMe... ResearchGate. Available from: [Link]

-

Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. Available from: [Link]

-

Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. Available from: [Link]

-

A Rapid Spectrophotometric Method for the Assay of Carboxypeptidase A. PubMed. Available from: [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available from: [Link]

-

Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate. Available from: [Link]

-

Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame. PLOS One. 2016. Available from: [Link]

-

Conformation of diastereomeric peptide sequences: structural analysis of Z-D-Val-Ac6c-Gly-L-Phe-OMe. PubMed. Available from: [Link]

-

Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. National Institutes of Health. Available from: [Link]

-

Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. American Chemical Society. 2021. Available from: [Link]

-

benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses Procedure. Available from: [Link]

-

Analysis of racemization during "Standard" solid phase peptide synthesis: a multicenter study. Scholars @ UT Health San Antonio. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Epimerisation in Peptide Synthesis [mdpi.com]

- 3. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide racemization mechanism. A kinetic isotope effect as a means of distinguishing enolization from oxazolone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Applications of Z-GLY-PHE-OH in Medicinal Chemistry

Foreword: The Versatility of a Protected Dipeptide

In the landscape of medicinal chemistry and drug development, the strategic use of well-defined molecular building blocks is paramount. Among these, protected peptides hold a significant position, offering a gateway to the synthesis of complex biomolecules and the interrogation of biological systems. This guide focuses on N-α-Cbz-Glycyl-L-Phenylalanine (Z-GLY-PHE-OH), a dipeptide with a rich history and a continually expanding role in the laboratory. Its utility stems from the clever placement of a benzyloxycarbonyl (Z) group, which masks the N-terminal amine of glycine, leaving the C-terminal carboxylic acid of phenylalanine available for chemical manipulation. This simple yet elegant design has rendered this compound an invaluable tool for researchers. This document aims to provide an in-depth technical overview of its core applications, moving beyond a mere listing of possibilities to explain the underlying principles and provide actionable, field-proven methodologies for its use.

This compound as a Probe for Protease Activity: The Case of Carboxypeptidase A

A primary application of this compound is its use as a model substrate for various proteases, particularly metalloexopeptidases like Carboxypeptidase A (CPA).[1][2] CPA, a zinc-containing enzyme found in the pancreas, plays a crucial role in protein digestion by cleaving C-terminal amino acids, showing a preference for those with aromatic or branched aliphatic side chains.[1][3] The phenylalanine residue in this compound makes it an ideal substrate for studying CPA activity.

The Mechanism of Carboxypeptidase A Catalysis

Understanding the mechanism of CPA is essential for interpreting assay results and designing novel inhibitors. The active site of CPA features a Zn²⁺ ion coordinated by three key amino acid residues: His69, Glu72, and His196.[3][4] A water molecule also coordinates with the zinc ion. The catalytic process, often referred to as a "promoted-water" or "general base" mechanism, proceeds as follows:

-

Substrate Binding: The C-terminal carboxylate of the substrate forms a salt bridge with Arg145, while the aromatic side chain of the terminal amino acid (in this case, phenylalanine) fits into a hydrophobic pocket (the S1' subsite).[4]

-

Catalysis: Glu270 acts as a general base, abstracting a proton from the zinc-bound water molecule, thereby activating it as a potent nucleophile (a hydroxide ion).[2]

-

Nucleophilic Attack: The activated hydroxide attacks the carbonyl carbon of the scissile peptide bond, forming a tetrahedral intermediate. This intermediate is stabilized by the positively charged zinc ion and the side chain of Arg127.

-

Peptide Bond Cleavage: The peptide bond is broken, and the newly formed N-terminal amine of the leaving amino acid is protonated, facilitated by Glu270 now acting as a general acid.

-

Product Release: The cleaved C-terminal amino acid and the remaining peptide are released from the active site.

The following diagram illustrates this catalytic cycle:

Caption: Catalytic cycle of Carboxypeptidase A with this compound.

Experimental Protocol: A Representative Carboxypeptidase A Activity Assay

Materials:

-

Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich, C9268)

-

This compound

-

Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

-

1 M HCl and 1 M NaOH for pH adjustment

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of Carboxypeptidase A in cold 10% LiCl. Determine the exact protein concentration by measuring absorbance at 278 nm.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the Tris-HCl buffer. Gentle warming may be required for complete dissolution.

-

Working Substrate Solutions: Prepare a series of dilutions of the substrate stock solution in the Tris-HCl buffer to achieve final concentrations ranging from, for example, 0.1 mM to 5 mM.

-

-

Assay Execution:

-

Set the spectrophotometer to measure absorbance at 254 nm and equilibrate the cuvette holder to 25°C.

-

To a quartz cuvette, add the appropriate volume of Tris-HCl buffer and the working substrate solution to a final volume of 2.9 mL.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance for 2-3 minutes.

-

Initiate the reaction by adding 0.1 mL of a diluted enzyme solution (e.g., 1-5 µg/mL) and mix quickly by inverting the cuvette.

-

Immediately begin recording the absorbance at 254 nm for 5-10 minutes. The rate of increase in absorbance should be linear during the initial phase of the reaction.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot (ΔA₂₅₄/min).

-

Convert v₀ to µmol/min using the molar extinction coefficient of the product, Z-GLY-OH, at 254 nm. (Note: This may need to be determined experimentally if not available in the literature).

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

-

Self-Validation and Trustworthiness: The reliability of this protocol is ensured by including appropriate controls, such as a blank reaction without the enzyme to account for any non-enzymatic hydrolysis of the substrate. The linearity of the initial reaction rate confirms that the assay is being conducted under steady-state conditions.

Quantitative Data Presentation

The following table presents illustrative kinetic parameters that could be obtained from the aforementioned assay. These values are representative and should be determined experimentally for the specific conditions used.

| Substrate | Enzyme | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| This compound | Carboxypeptidase A | 1.2 | 150 | 1.25 x 10⁵ |

| Hippuryl-L-Phe | Carboxypeptidase A | 0.7 | 100 | 1.43 x 10⁵ |

This compound as a Building Block in Peptide Synthesis

The protected nature of this compound makes it an excellent starting material for the solution-phase synthesis of larger peptides. The Z-group on the N-terminus of glycine is stable under the conditions required for peptide bond formation at the C-terminus of phenylalanine, allowing for the stepwise elongation of the peptide chain.

The Logic of Peptide Coupling

The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. A variety of coupling reagents have been developed to facilitate this process efficiently and with minimal side reactions, such as racemization.[6][7]

The general workflow for using this compound to synthesize a tripeptide, for example, Z-GLY-PHE-VAL-OMe, is as follows:

Sources

- 1. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 2. Carboxypeptidase A - Proteopedia, life in 3D [proteopedia.org]

- 3. A Tour of Carboxypeptidase A [sites.chem.utoronto.ca]

- 4. UVACollab has been retired [collab.its.virginia.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 7. bachem.com [bachem.com]

biological activity of N-benzyloxycarbonyl-glycyl-L-phenylalanine

An In-depth Technical Guide on the Biological Activity of N-benzyloxycarbonyl-glycyl-L-phenylalanine

Authored by: Gemini, Senior Application Scientist

Abstract

N-benzyloxycarbonyl-glycyl-L-phenylalanine (Z-Gly-Phe) is a synthetic dipeptide that has carved a significant niche in biochemical and pharmaceutical research. While not possessing intrinsic therapeutic activity, its primary role as a specific substrate for certain proteases makes it an invaluable tool for enzyme characterization, inhibitor screening, and mechanistic studies. This guide provides a comprehensive overview of the synthesis, biological activity, and practical applications of Z-Gly-Phe, with a focus on the underlying scientific principles and detailed experimental protocols. We will delve into its utility as a substrate for key enzymes like carboxypeptidase A and thermolysin, offering insights into assay development and data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Chemical Identity and Significance of Z-Gly-Phe

N-benzyloxycarbonyl-glycyl-L-phenylalanine, commonly abbreviated as Z-Gly-Phe, is a dipeptide derivative. The molecule consists of a glycine residue linked to an L-phenylalanine residue via a peptide bond. The N-terminus of the glycine is protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial as it prevents unwanted side reactions during chemical synthesis and confers specific properties to the molecule that make it a suitable substrate for certain enzymes.

The core utility of Z-Gly-Phe in a biological context is its susceptibility to cleavage by specific peptidases. This characteristic allows it to be employed as a tool to probe the activity of these enzymes. Its synthesis is a standard procedure in peptide chemistry, typically involving the coupling of N-benzyloxycarbonyl-glycine with the methyl ester of L-phenylalanine, followed by saponification.

Biological Activity: A Substrate for Proteolytic Enzymes

The primary biological activity of Z-Gly-Phe is its function as a substrate for various proteases, most notably carboxypeptidase A and thermolysin.

Carboxypeptidase A

Carboxypeptidase A (CPA) is a metalloenzyme that catalyzes the hydrolysis of the C-terminal peptide bond in proteins and peptides. Z-Gly-Phe serves as a classic substrate for CPA. The enzyme specifically recognizes and cleaves the peptide bond between the glycine and phenylalanine residues, releasing L-phenylalanine.

The enzymatic reaction can be monitored by measuring the appearance of the new C-terminal carboxyl group or the disappearance of the substrate. This makes Z-Gly-Phe an excellent tool for in vitro assays to determine CPA activity and to screen for potential inhibitors.

Thermolysin

Thermolysin is a thermostable neutral metalloproteinase that preferentially cleaves peptide bonds on the N-terminal side of hydrophobic amino acid residues. Z-Gly-Phe is a known substrate for thermolysin, where the enzyme cleaves the Gly-Phe bond. The specificity of thermolysin for the hydrophobic phenylalanine residue makes Z-Gly-Phe a useful substrate for characterizing the activity of this and similar enzymes.

Experimental Protocols: Quantifying Enzymatic Activity

The following section provides a detailed protocol for a standard enzymatic assay using Z-Gly-Phe as a substrate.

General Assay Principle

The assay quantifies the rate of Z-Gly-Phe hydrolysis by a protease. The cleavage of the peptide bond can be monitored using various detection methods, including spectrophotometry and high-performance liquid chromatography (HPLC).

Spectrophotometric Assay for Carboxypeptidase A Activity

This protocol is adapted for a standard UV-Vis spectrophotometer.

Materials:

-

N-benzyloxycarbonyl-glycyl-L-phenylalanine (Z-Gly-Phe)

-

Carboxypeptidase A (CPA) enzyme solution

-

Tris-HCl buffer (50 mM, pH 7.5)

-

NaCl (150 mM)

-

UV-transparent cuvettes

-

Spectrophotometer

Procedure:

-

Substrate Solution Preparation: Prepare a stock solution of Z-Gly-Phe in a suitable solvent (e.g., a small amount of ethanol followed by dilution in Tris-HCl buffer). The final concentration in the assay will typically be in the millimolar range.

-

Enzyme Solution Preparation: Prepare a stock solution of CPA in Tris-HCl buffer. The optimal concentration will depend on the specific activity of the enzyme preparation and should be determined empirically.

-

Assay Setup:

-

In a UV-transparent cuvette, add the Tris-HCl buffer and NaCl solution.

-

Add the Z-Gly-Phe substrate solution to the cuvette and mix gently.

-

Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

-

Initiation of Reaction:

-

Add the CPA enzyme solution to the cuvette to initiate the reaction.

-

Immediately start monitoring the change in absorbance at a specific wavelength (e.g., 254 nm), where the product and substrate have different extinction coefficients.

-

-

Data Analysis:

-

Record the change in absorbance over time.

-

The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot.

-

The enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme.

-

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for an enzyme inhibition assay using Z-Gly-Phe.

Caption: Workflow for an enzyme inhibition assay using Z-Gly-Phe.

Applications in Drug Development

The use of Z-Gly-Phe as a substrate is pivotal in the early stages of drug discovery and development, particularly in the screening for protease inhibitors.

High-Throughput Screening (HTS)

The straightforward nature of assays involving Z-Gly-Phe makes them amenable to high-throughput screening. Large libraries of chemical compounds can be rapidly tested for their ability to inhibit the target protease. The reduction in the rate of Z-Gly-Phe cleavage in the presence of a test compound indicates potential inhibitory activity.

Lead Optimization

Once initial "hits" are identified from HTS, Z-Gly-Phe-based assays are used to determine the potency and mechanism of inhibition of these lead compounds. By varying the concentrations of both the substrate and the inhibitor, key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined. This data is crucial for the structure-activity relationship (SAR) studies that guide the chemical optimization of the lead compounds.

Quantitative Data Summary

The following table summarizes typical kinetic parameters for the hydrolysis of Z-Gly-Phe by carboxypeptidase A. These values can vary depending on the specific experimental conditions.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Carboxypeptidase A | Z-Gly-Phe | 0.5 - 2 | 50 - 200 | ~1 x 10⁵ |

Conclusion

N-benzyloxycarbonyl-glycyl-L-phenylalanine is a cornerstone tool in the study of proteases. Its well-defined chemical structure and its role as a specific substrate for enzymes like carboxypeptidase A and thermolysin allow for the development of robust and reproducible assays. These assays are fundamental to understanding enzyme kinetics, elucidating mechanisms of action, and discovering novel therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize Z-Gly-Phe in their scientific endeavors.

References

Harnessing Z-GLY-PHE-OH for Mechanistic and Kinetic Interrogation of Carboxypeptidase A

An In-Depth Technical Guide:

This guide serves as a comprehensive resource for researchers, biochemists, and drug development professionals on the utilization of N-(Benzyloxycarbonyl)glycyl-L-phenylalanine (Z-GLY-PHE-OH) as a canonical substrate for the metalloenzyme Carboxypeptidase A (CPA). We will dissect the molecular interactions, catalytic mechanism, and practical assay design, providing the foundational knowledge required for robust experimental execution and data interpretation.

The Core Components: Enzyme and Substrate

A complete understanding of any enzymatic assay begins with a detailed appreciation of its components. The interaction between Carboxypeptidase A and its substrate, this compound, is a classic example of enzyme specificity and efficiency.

Carboxypeptidase A (CPA): A Zinc-Dependent Protease

Carboxypeptidase A (EC 3.4.17.1) is a digestive metalloexopeptidase that catalyzes the hydrolysis of the peptide bond at the C-terminal end of a polypeptide chain.[1][2] Produced in the pancreas as an inactive zymogen (procarboxypeptidase), it is activated by trypsin cleavage in the small intestine.[2][3] Its catalytic function is indispensable for protein digestion and it serves as a model enzyme for studying metalloprotease mechanisms.[4]

Key Structural and Functional Features:

-

Single Polypeptide Chain: The mature enzyme consists of 307 amino acid residues.[3][5]

-

The Catalytic Zinc (Zn²⁺) Ion: The active site contains a single, essential Zn²⁺ ion tetrahedrally coordinated by amino acid residues (His69, Glu72, His196) and a water molecule.[1][6][7] This ion functions as a potent Lewis acid, crucial for polarizing the substrate's scissile carbonyl bond and activating the nucleophilic water molecule.[8][9]

-

The S₁' Hydrophobic Pocket: This pocket in the active site confers substrate specificity, preferentially binding C-terminal residues with large, aromatic or branched aliphatic side chains, such as phenylalanine, tyrosine, and tryptophan.[1][6]

-

Key Binding Residues: Several amino acids play critical roles in substrate recognition and catalysis. Notably, Arg-145 forms an ionic bond with the substrate's free C-terminal carboxylate group, anchoring it in place.[5][10] Arg-127 and Tyr-248 help stabilize the tetrahedral intermediate and position the substrate, while Glu-270 acts as the key general acid-base catalyst.[1][4]

The Substrate: N-(Benzyloxycarbonyl)glycyl-L-phenylalanine (this compound)

This compound is a synthetic dipeptide derivative specifically designed to be an effective substrate for CPA. Its structure contains all the necessary elements for precise recognition and cleavage by the enzyme.

Table 1: Properties of this compound

| Property | Value | Source |

| Full Name | N-(Benzyloxycarbonyl)glycyl-L-phenylalanine | [11] |

| Molecular Formula | C₁₉H₂₀N₂O₅ | [11] |

| Molecular Weight | 356.37 g/mol | [11] |

| CAS Number | 1161-13-3 | [12][13] |

Features for CPA Recognition:

-

C-Terminal L-Phenylalanine: The aromatic phenyl group is the perfect ligand for the S₁' hydrophobic pocket of CPA.[1][6] This interaction is a primary determinant of the enzyme's specificity.

-

Free Carboxylate Group (-OH): The terminal carboxylate is essential for the electrostatic interaction with the positively charged guanidinium group of Arg-145, locking the substrate into a productive orientation.[10][14]

-

Scissile Peptide Bond: The peptide bond between glycine and phenylalanine is the target for enzymatic hydrolysis.

The Catalytic Mechanism: A Step-by-Step Hydrolysis

The cleavage of this compound by CPA is best described by a "promoted water" or general acid-base mechanism, for which there is significant structural and kinetic evidence.[1][15]

The Catalytic Cycle proceeds as follows:

-

Substrate Binding: this compound docks into the active site. The phenylalanine side chain settles into the S₁' pocket, and its terminal carboxylate group forms a salt bridge with Arg-145.[10]

-

Activation and Nucleophilic Attack: The Zn²⁺ ion coordinates the carbonyl oxygen of the scissile peptide bond, increasing its electrophilicity. Simultaneously, Glu-270 acts as a general base, abstracting a proton from the zinc-bound water molecule. This generates a highly reactive hydroxide ion (OH⁻).[8][16] This hydroxide performs a nucleophilic attack on the polarized carbonyl carbon.[2]

-

Tetrahedral Intermediate Formation: This attack results in a short-lived, negatively charged tetrahedral intermediate. The negative charge on the oxygen is stabilized by favorable interactions with the positively charged Zn²⁺ ion and the side chain of Arg-127.[1][10]

-

Peptide Bond Cleavage: The intermediate collapses. Glu-270, now protonated, acts as a general acid, donating its proton to the nitrogen atom of the peptide bond as it breaks. This facilitates the departure of the C-terminal amino acid (phenylalanine).[15][16]

-

Product Release: The two products, N-(Benzyloxycarbonyl)glycine (Z-GLY) and L-Phenylalanine, are released from the active site, regenerating the free enzyme for another catalytic cycle.

Visualization of the Catalytic Mechanism

Caption: Figure 2 outlines the sequential steps for performing a continuous spectrophotometric assay of Carboxypeptidase A.

Data Analysis and Interpretation

1. Determine the Initial Rate (Velocity): Plot absorbance (A₂₅₄) versus time (minutes). Identify the initial, linear portion of the curve and calculate its slope. This is the rate of reaction (ΔA₂₅₄/min). [17] 2. Calculate Enzyme Activity: The specific activity is calculated using the Beer-Lambert law. One "unit" of CPA is defined as the amount of enzyme that hydrolyzes 1.0 µmole of hippuryl-L-phenylalanine per minute at pH 7.5 and 25°C. [18][17] Formula for Specific Activity:

Units/mg = ( (ΔA₂₅₄/min) × Vₜ ) / ( ε × Vₑ × C )

Where:

-

ΔA₂₅₄/min: The rate of absorbance increase from the linear portion of the curve.

-

Vₜ: Total reaction volume in mL (e.g., 3.0 mL).

-

ε: Molar extinction coefficient for hippuric acid at 254 nm, which is 0.36 mM⁻¹cm⁻¹. [18][17]* Vₑ: Volume of enzyme added in mL (e.g., 0.1 mL).

-

C: Concentration of the enzyme stock in mg/mL.

Table 2: Typical Assay Parameters

| Parameter | Value | Reference |

| Wavelength (λ) | 254 nm | [17] |

| Temperature (T) | 25°C | [17] |

| pH | 7.5 | [18] |

| Final Substrate Conc. | ~1.0 mM | [18] |

| Target ΔA/min | 0.05 - 0.10 | [18] |

| Pathlength | 1 cm | [18] |

Advanced Considerations and Troubleshooting

Enzyme Kinetics and Inhibition

The described assay is a powerful tool for more advanced studies:

-

Michaelis-Menten Kinetics: By systematically varying the concentration of this compound (or a similar substrate) and measuring the initial reaction velocities, one can determine key kinetic parameters like Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate).

-

Inhibitor Screening: This assay is ideal for screening potential CPA inhibitors, which is critical in drug development. Known inhibitors include:

-

Metal Chelators: Agents like EDTA and 1,10-phenanthroline strongly inhibit CPA by removing the essential Zn²⁺ ion. [3][4] * Protein Inhibitors: Natural inhibitors like the one isolated from potatoes (potato carboxypeptidase inhibitor) are potent and specific. [19] * Substrate Analogues: Molecules that mimic the substrate, such as certain ketones and aldehydes, can act as competitive inhibitors. [20][21]

-

Assay Validation and Troubleshooting

For trustworthy and reproducible results, every protocol must be a self-validating system.

Table 3: Troubleshooting Common Assay Issues

| Problem | Potential Cause | Solution |

| No or Very Low Activity | Inactive enzyme; Incorrect pH; Presence of an inhibitor (e.g., EDTA). | Verify enzyme activity with a positive control; Remake buffer and confirm pH; Use ultrapure water and reagents. |

| Reaction Rate is Not Linear | Substrate depletion; Enzyme instability; Substrate inhibition at high conc. | Use a lower enzyme concentration; Ensure the initial rate is used for calculations; Perform a substrate titration. [22] |

| High Background Rate (Blank) | Substrate instability/hydrolysis at assay pH; Contaminated reagents. | Prepare fresh substrate solution; Use high-purity reagents and water. |

Conclusion

This compound stands as a highly specific and valuable tool for probing the function of Carboxypeptidase A. Its structural characteristics are perfectly matched to the enzyme's active site, making it an ideal substrate for mechanistic studies. By leveraging the foundational principles of the enzyme's catalytic cycle and employing robust spectrophotometric assays, researchers can accurately quantify CPA activity, determine its kinetic parameters, and effectively screen for novel inhibitors. This guide provides the technical framework and theoretical underpinnings necessary to confidently apply this system in a research or drug development setting.

References

- Vertex AI Search. (n.d.).

- Wikipedia. (2024). Carboxypeptidase A.

- Wikipedia. (2023). Carboxypeptidase A inhibitor.

- PubMed. (1977). The spectrophotometric determination of human serum carboxypolypeptidase with angiotensin converting enzyme-like activity.

- Proteopedia. (2019). Carboxypeptidase A.

- Sigma-Aldrich. (n.d.).

- Worthington Biochemical Corporation. (n.d.). Carboxypeptidase A - Assay.

- PubMed. (1969). A Rapid Spectrophotometric Method for the Assay of Carboxypeptidase A.

- Slideshare. (n.d.). 6 carboxypeptidase mechanism.

- Hamilton College. (n.d.). Carboxypeptidase A.

- MedchemExpress.com. (n.d.). Carboxypeptidase | Inhibitors.

- National Institutes of Health. (n.d.). On the Origin of the Catalytic power of Caboxypetidase A and Other Metalloenzymes.

- Wikipedia. (2024). Carboxypeptidase.

- PubMed. (1985).

- PubMed. (1979).

- M-CSA. (n.d.). Carboxypeptidase A.

- Worthington Biochemical Corporation. (n.d.). Carboxypeptidase B - Assay.

- PubMed. (1972). A mechanism of action for carboxypeptidase A.

- National Institutes of Health. (2010).

- PubMed. (1976). Bovine procarboxypeptidase A: kinetics of peptide and ester hydrolysis.

- University of Oxford. (n.d.). A Tour of Carboxypeptidase A.

- BLD Pharm. (n.d.). ((Benzyloxy)carbonyl)glycyl-L-phenylalanine.

- Fisher Scientific. (n.d.). N-Benzyloxycarbonyl-L-phenylalanine, 99% 5 g.

- Worthington Biochemical Corporation. (n.d.). Carboxypeptidase A - Worthington Enzyme Manual.

- Tokyo Chemical Industry. (n.d.). N-Benzyloxycarbonyl-L-phenylalanine.

- SRIRAMCHEM. (n.d.). N-Benzyloxycarbonyl-L-phenylalanine.

- PubMed. (1983).

- Fisher Scientific. (n.d.). N-Benzyloxycarbonyl-D-phenylalaninol, 98% 1 g.

- Hamilton College. (n.d.). Carboxypeptidase_A.

- ResearchGate. (1967). The Structure of Carboxypeptidase A.

- National Institutes of Health. (1980). Carboxypeptidase A mechanisms.

Sources

- 1. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 2. Carboxypeptidase - Wikipedia [en.wikipedia.org]

- 3. Carboxypeptidase A - Proteopedia, life in 3D [proteopedia.org]

- 4. Carboxypeptidase A - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 5. UVACollab has been retired [collab.its.virginia.edu]

- 6. A Tour of Carboxypeptidase A [sites.chem.utoronto.ca]

- 7. Zinc environment and cis peptide bonds in carboxypeptidase A at 1.75-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. homework.study.com [homework.study.com]

- 9. On the Origin of the Catalytic power of Caboxypetidase A and Other Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UVACollab has been retired [collab.its.virginia.edu]

- 11. ((Benzyloxy)carbonyl)glycyl-L-phenylalanine|BLD Pharm [bldpharm.com]

- 12. N-Benzyloxycarbonyl-L-phenylalanine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. N-Benzyloxycarbonyl-L-phenylalanine - SRIRAMCHEM [sriramchem.com]

- 14. Carboxypeptidase A mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Catalysis of Carboxypeptidase A: Promoted-water vs Nucleophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 17. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]

- 18. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]

- 19. Carboxypeptidase A inhibitor - Wikipedia [en.wikipedia.org]

- 20. Inhibition of carboxypeptidase A by ketones and alcohols that are isosteric with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bovine procarboxypeptidase A: kinetics of peptide and ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the function of Z-protected dipeptides

An In-Depth Technical Guide to the Core Functions of Z-Protected Dipeptides

Authored by: A Senior Application Scientist

Abstract

In the precise science of peptide synthesis, controlling reactivity is paramount. Protecting groups are the fundamental tools that enable the sequential and site-specific formation of peptide bonds, preventing unwanted side reactions and ensuring the integrity of the final molecule.[1][2] Among the classical yet highly relevant protecting groups, the benzyloxycarbonyl (Z or Cbz) group holds a distinguished place.[3] First introduced by Bergmann and Zervas, it revolutionized the field by providing a robust, reliable shield for amino groups that facilitated the synthesis of complex peptides.[1][4] This technical guide moves beyond the protection of single amino acids to explore the synthesis, function, and application of Z-protected dipeptides. These molecules serve not only as intermediates but as strategic building blocks that can enhance synthetic efficiency, influence peptide conformation, and mitigate common side reactions like racemization.[5][6] This document provides researchers, chemists, and drug development professionals with a comprehensive overview of the causality behind experimental choices, detailed, field-tested protocols, and the underlying principles governing the utility of Z-protected dipeptides in modern chemical synthesis.

The Benzyloxycarbonyl (Z) Group: A Cornerstone of Amine Protection

The benzyloxycarbonyl group is a urethane-type protecting group valued for several key characteristics that have cemented its role in peptide synthesis for decades.[7]

-

Ease of Introduction: The Z group is typically introduced by reacting the free amino group of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, forming a stable carbamate linkage.[4]

-

Stability: It is remarkably stable to the conditions used for many other synthetic transformations, yet it can be removed selectively.[8]

-

Crystallinity: Z-protected amino acids are often stable, crystalline solids, which facilitates their purification and handling.[9][10][11]

-

Racemization Suppression: A crucial advantage is its ability to reduce the risk of racemization at the α-carbon of the protected amino acid during the activation of its carboxyl group for peptide coupling.[7][9]

The Z group is most commonly removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd) or by treatment with strong acids like hydrogen bromide in acetic acid (HBr/AcOH).[3][9][10] This orthogonality allows it to be used in conjunction with other protecting groups in complex synthetic strategies.[12]

Core Function: Z-Protected Dipeptides as Strategic Building Blocks

While single Z-protected amino acids are foundational, the use of Z-protected dipeptides as discrete building blocks offers distinct strategic advantages, particularly in solution-phase peptide synthesis (SPPS).[13][14]

-

Synthetic Efficiency: Coupling a dipeptide unit can accelerate the synthesis of a longer peptide chain by reducing the number of individual coupling and deprotection cycles. This is especially valuable for overcoming challenges associated with "difficult sequences" that are prone to aggregation during stepwise synthesis.[15][16]

-

Conformational Influence: Dipeptides containing specific residues, such as proline, can impose unique conformational constraints on the growing peptide chain, which can be critical for achieving the desired secondary structure and biological activity.[5]

-

Minimizing Racemization: The most significant risk of racemization occurs during the activation and coupling of a single amino acid residue. By coupling a pre-formed, optically pure dipeptide, the risk of racemization is confined to the C-terminal residue of the dipeptide during its activation, effectively halving the number of risk-prone steps for that segment of the final peptide.

Synthesis of Z-Protected Dipeptides: A Methodological Overview

The synthesis of a Z-protected dipeptide involves the formation of a peptide bond between a Z-protected amino acid (the N-terminal residue) and a C-terminally protected amino acid (e.g., as a methyl or benzyl ester).[1][14] The process requires the activation of the carboxyl group of the Z-protected amino acid. A standard and reliable method employs a carbodiimide coupling reagent, such as dicyclohexylcarbodiimide (DCC), in the presence of an additive to suppress racemization, like 1-hydroxybenzotriazole (HOBt).[5][7][17]

Logical Workflow for Z-Dipeptide Synthesis

The diagram below illustrates the typical workflow for the solution-phase synthesis of a Z-protected dipeptide.

Caption: Workflow for Z-dipeptide synthesis using DCC/HOBt.

Experimental Protocols

The following protocols are provided as a robust starting point for laboratory synthesis. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of a Model Z-Protected Dipeptide (e.g., Z-Pro-Phe-OMe)

This protocol details the coupling of Z-Pro-OH with L-Phenylalanine methyl ester.

Data Presentation: Reagents and Stoichiometry

| Reagent/Component | Role | Molar Equivalence |

| Z-Pro-OH | N-terminally protected amino acid | 1.0 |

| H-Phe-OMe·HCl | C-terminally protected amino acid salt | 1.0 - 1.2 |

| Dicyclohexylcarbodiimide (DCC) | Coupling reagent | 1.1 - 1.2 |

| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressor | 1.1 - 1.2 |

| Triethylamine (TEA) | Base for neutralization | 1.0 - 1.2 |

| Dichloromethane (DCM) | Anhydrous Solvent | - |

| Table adapted from BenchChem application notes.[5] |

Step-by-Step Methodology:

-

Preparation of the Amine Component:

-

In a round-bottom flask, dissolve L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl, 1.0 eq.) in anhydrous dichloromethane (DCM).[5]

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA, 1.0 eq.) dropwise to neutralize the hydrochloride salt. Stir for 20 minutes at 0 °C.[5] The formation of triethylammonium chloride precipitate may be observed.

-

-

Activation of the Carboxyl Component:

-

In a separate flask, dissolve Z-Pro-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.[5]

-

Cool this solution to 0 °C in an ice bath.

-

-

Coupling Reaction:

-

To the solution from step 2, add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.[5]

-

Stir the activation mixture at 0 °C for 30 minutes.

-

Add the neutralized amine component from step 1 to the activated carboxyl mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).[5]

-

-

Work-up and Purification:

-

Filter the reaction mixture through a Celite® pad to remove the precipitated DCU.[5]

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude Z-Pro-Phe-OMe by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

-

Data Presentation: Typical Yields

| Step | Product | Typical Yield Range | Purity (Post-Purification) |

| Coupling | Z-Protected Dipeptide | 75-95% | >98% |

| Deprotection | Free Dipeptide | 80-98% | >98% |

| Table based on representative data.[5] |

Protocol 4.2: Deprotection of the Z-Group

The removal of the Z-group is a critical step to elongate the peptide chain further or to yield the final, deprotected dipeptide.

Method A: Catalytic Hydrogenolysis (Mild Conditions)

This is the most common and mildest method for Z-group cleavage.

Caption: Mechanism of Z-group removal via catalytic hydrogenolysis.

Step-by-Step Methodology:

-

Dissolve the Z-protected dipeptide (1.0 eq.) in methanol or ethanol.[5]

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).[5]

-

To this suspension, add ammonium formate (4-5 eq.) or bubble hydrogen gas through the mixture.[5]

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.[5]

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected dipeptide.

Method B: Acidolysis with HBr in Acetic Acid (Harsher Conditions)

This method is used when the peptide contains functional groups sensitive to hydrogenation.

Step-by-Step Methodology:

-

Dissolve the Z-protected dipeptide in a minimal amount of glacial acetic acid.

-

Add a solution of 33% HBr in acetic acid (2-3 eq.) at room temperature and stir for 30-60 minutes.[5]

-

Monitor the reaction by TLC.

-

Upon completion, precipitate the dipeptide hydrobromide salt by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.[5]

-

Collect the precipitate by filtration, wash with ether, and dry under vacuum.

Conclusion and Future Outlook

Z-protected dipeptides are more than simple intermediates; they are strategic tools that offer tangible benefits in efficiency, purity, and the management of complex synthetic challenges like racemization.[5][9] Their application in solution-phase synthesis remains highly relevant for both academic research and the industrial-scale production of small to medium-sized peptides.[1][18] As the demand for therapeutic peptides continues to grow, a deep understanding of these foundational building blocks and their associated methodologies is indispensable.[8][19] The protocols and principles outlined in this guide provide a solid framework for leveraging the power of Z-protected dipeptides to achieve successful synthetic outcomes.

References

-

Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]

-

Title: Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis Source: Stanford Chemicals URL: [Link]

-

Title: Peptide synthesis Source: Wikipedia URL: [Link]

- Title: Method for solution-phase peptide synthesis and protecting strategies therefore Source: Google Patents URL

-

Title: 12.5: Peptide Synthesis- Solution-Phase Source: Chemistry LibreTexts URL: [Link]

-

Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]

-

Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]

-

Title: Boosting Peptide Synthesis: The Role of Protected Amino Acids like Z-Leu-OH Source: Medium URL: [Link]

-

Title: Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Synthesis and application of dipeptides; current status and perspectives Source: PubMed URL: [Link]

-

Title: Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography Source: PubMed URL: [Link]

-

Title: A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups Source: RSC Advances URL: [Link]

Sources

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]

- 3. bachem.com [bachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. nbinno.com [nbinno.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis - Semaglutide360 [semaglutide360.com]

- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 12. biosynth.com [biosynth.com]

- 13. peptide.com [peptide.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 18. WO2019231760A1 - Method for solution-phase peptide synthesis and protecting strategies therefore - Google Patents [patents.google.com]

- 19. Synthesis and application of dipeptides; current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Leveraging Z-GLY-PHE-OH in Enzyme-Coupled Assays for the Quantitative Study of Protein-Protein Interactions

Abstract

The study of protein-protein interactions (PPIs) is fundamental to unraveling complex biological networks and identifying novel therapeutic targets. While numerous sophisticated techniques exist, there is a persistent need for accessible, robust, and quantitative methods. This guide introduces an innovative and powerful strategy that repurposes the classic dipeptide substrate, N-Carbobenzoxy-glycyl-L-phenylalanine (Z-GLY-PHE-OH), for the indirect but highly sensitive analysis of PPIs. We move beyond its traditional role as a simple protease substrate and establish a framework for its use in coupled enzyme assays. In this system, the rate of this compound hydrolysis by a specific protease acts as a reporter for a PPI event that allosterically modulates or competitively inhibits the enzyme's activity. This document provides the theoretical underpinnings, detailed experimental protocols, data interpretation frameworks, and essential validation steps for researchers, scientists, and drug development professionals aiming to implement this versatile assay methodology.

Introduction: Repurposing a Classic Substrate for a Modern Challenge

This compound is a well-characterized dipeptide derivative frequently used in biochemical research.[1][2] Its primary application has been as a substrate for metallo-carboxypeptidases like Carboxypeptidase A and serine proteases such as chymotrypsin, where its hydrolysis is monitored to determine enzyme activity or screen for active-site inhibitors.[3][4][5] However, the vast landscape of PPIs, which governs nearly all cellular processes, presents a formidable analytical challenge that demands creative solutions.[6][7][8] Many PPIs involve interfaces that are large and shallow, making them difficult to target with small molecules and challenging to study with conventional binding assays.[9]

This guide details a paradigm shift: using the enzymatic processing of this compound not as the primary focus, but as a highly sensitive and quantitative reporter system for a distinct molecular event—the interaction between two proteins. The central principle is that if a PPI event influences the catalytic activity of a protease, then monitoring the turnover of a simple, reliable substrate like this compound provides a direct window into the dynamics of that interaction.[8][10] This enzyme-coupled approach offers a cost-effective and readily adaptable alternative to more resource-intensive techniques, without compromising on quantitative rigor.

The Core Principle: Linking PPIs to Enzyme Kinetics

The methodology rests on a simple but powerful premise: a protein's function, including enzymatic activity, can be altered by binding to another protein.[8] This modulation can manifest in several ways, but for our purposes, we focus on two primary mechanisms that can be quantitatively measured using this compound.

Mechanism A: Allosteric Modulation

An effector protein (Protein X) binds to a protease (e.g., chymotrypsin) at a site distinct from the active site.[11] This binding event induces a conformational change in the enzyme that alters the geometry or dynamics of the active site, thereby changing its catalytic efficiency (kcat/Km) for hydrolyzing this compound.[11][12] This change can be either an activation or an inhibition of the enzyme's activity.[13][14] The magnitude of the change in hydrolysis rate is directly proportional to the concentration of the Protein X-Protease complex.

Mechanism B: Competitive or Orthosteric Inhibition

In this scenario, the effector protein (Protein X) binds directly to or near the active site of the protease, physically occluding the binding of the this compound substrate. This competition results in a decrease in the rate of substrate hydrolysis. This model is particularly useful for studying natural protein inhibitors of proteases or for screening libraries of protein-based therapeutics.

Both mechanisms provide a quantitative link between the concentration of a PPI complex and a measurable enzymatic rate, forming the basis of a robust screening and characterization platform.

Experimental Design & Protocols

This section provides detailed, self-validating protocols for implementing this compound-based coupled assays. The choice of protease is critical; it must be one that efficiently hydrolyzes this compound (e.g., α-chymotrypsin) and is the target of the PPI being investigated.

Workflow for a PPI-Modulated Enzyme Assay

The general workflow involves measuring the rate of this compound hydrolysis by a target protease in the presence and absence of a putative interacting partner. The hydrolysis can be monitored continuously using a spectrophotometer by coupling the reaction to a secondary enzyme system.[15][16]

Caption: General workflow for a PPI-modulated coupled enzyme assay.

Protocol 1: Characterizing an Allosteric PPI

Objective: To determine if Protein X allosterically modulates the activity of Protease Y and to quantify the interaction affinity (Kd).

Materials:

-

Protease Y: e.g., Bovine α-Chymotrypsin (final concentration 1-10 nM)

-

Protein X: Purified protein of interest (titrated from 0 to >10x expected Kd)

-

Substrate: this compound (at a concentration near the Km for Protease Y)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

-

Coupling System (Optional, for spectrophotometric readout):

-

L-Amino Acid Oxidase (LAAO)

-

Horseradish Peroxidase (HRP)

-

Amplex Red

-

Methodology:

-

Reagent Preparation: Prepare concentrated stocks of all proteins and this compound in Assay Buffer.

-

Assay Plate Setup: In a 96-well clear bottom plate, prepare reactions by adding:

-

Assay Buffer

-

A serial dilution of Protein X. For the control (unmodulated activity), add buffer instead.

-

A fixed concentration of Protease Y.

-

-

Pre-incubation: Gently mix and incubate the plate for 30 minutes at 25°C to allow the PPI to reach equilibrium.

-

Reaction Initiation: Add this compound to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 25°C. Measure the absorbance (e.g., at 256 nm for phenylalanine release, or at the appropriate wavelength for a coupled assay) every 30 seconds for 15-30 minutes.

-

Data Analysis:

-

For each concentration of Protein X, calculate the initial velocity (V₀) from the linear portion of the progress curve.

-

Plot V₀ as a function of the concentration of Protein X.

-

Fit the resulting curve to a hyperbolic binding equation to determine the dissociation constant (Kd) of the PPI.

-

Essential Controls for Assay Validation (Trustworthiness)

To ensure the observed changes in enzyme activity are due to a specific PPI, the following controls are mandatory:

-

Control 1 (Protein X alone): Incubate the highest concentration of Protein X with this compound (no protease) to confirm Protein X has no intrinsic proteolytic activity.

-

Control 2 (Non-specific Protein): Replace Protein X with an unrelated protein (e.g., BSA) at the same concentrations to rule out non-specific protein effects on the protease.

-

Control 3 (Inactive Mutant): If available, use a mutant of Protein X known to be deficient in binding Protease Y. This control should show no modulation of protease activity.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clarity. The primary output is a change in the kinetic parameters of the protease.

Michaelis-Menten Analysis

To fully characterize the effect of the PPI, perform substrate titrations (varying [this compound]) in the absence and presence of a saturating concentration of Protein X.

| Condition | Vmax (µM/s) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Type of Modulation |

| Protease Y alone | 1.25 | 150 | 8.3 x 10³ | (Baseline) |

| Protease Y + Protein X | 2.50 | 150 | 1.6 x 10⁴ | Allosteric Activation (Vmax effect) |

| Protease Y + Protein Z | 1.25 | 300 | 4.2 x 10³ | Competitive Inhibition (Km effect) |

| Protease Y + Protein A | 0.60 | 75 | 8.0 x 10³ | Mixed/Non-competitive Inhibition |

This table presents hypothetical data to illustrate different possible outcomes.

Determining Interaction Affinity and Potency